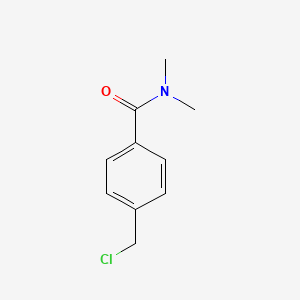4-(chloromethyl)-N,N-dimethylBenzamide
CAS No.: 121083-51-0
Cat. No.: VC4142700
Molecular Formula: C10H12ClNO
Molecular Weight: 197.66
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 121083-51-0 |
|---|---|
| Molecular Formula | C10H12ClNO |
| Molecular Weight | 197.66 |
| IUPAC Name | 4-(chloromethyl)-N,N-dimethylbenzamide |
| Standard InChI | InChI=1S/C10H12ClNO/c1-12(2)10(13)9-5-3-8(7-11)4-6-9/h3-6H,7H2,1-2H3 |
| Standard InChI Key | UMAPDJRQFLVOIA-UHFFFAOYSA-N |
| SMILES | CN(C)C(=O)C1=CC=C(C=C1)CCl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure consists of a benzene ring substituted with a chloromethyl (-CH₂Cl) group at the para position and a dimethylamide (-N(CH₃)₂) group at the acyl position. Key structural descriptors include:
-
Molecular Formula: C₁₀H₁₂ClNO
The chloromethyl group introduces a reactive site for nucleophilic substitution or elimination reactions, while the dimethylamide group contributes to the compound’s polarity and hydrogen-bonding capacity.
Predicted Physicochemical Properties
Collision cross-section (CCS) values, derived from ion mobility spectrometry, provide insights into the compound’s gas-phase behavior (Table 1). These predictions are critical for mass spectrometry-based identification in complex mixtures .
Table 1: Predicted Collision Cross-Section (CCS) Values for Adducts of 4-(Chloromethyl)-N,N-Dimethylbenzamide
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 198.06803 | 140.7 |
| [M+Na]⁺ | 220.04997 | 153.9 |
| [M+NH₄]⁺ | 215.09457 | 149.8 |
| [M-H]⁻ | 196.05347 | 143.8 |
Synthesis and Reaction Pathways
Alternative Catalytic Methods
Spectroscopic and Analytical Profiles
Nuclear Magnetic Resonance (NMR)
Although experimental NMR data for 4-(chloromethyl)-N,N-dimethylbenzamide are unavailable, related compounds exhibit characteristic shifts:
-
4-Fluoro-N,N-dimethylbenzamide: δ 7.49 (d, J = 8.6 Hz, Ar-H), 2.91 (s, N(CH₃)₂) .
-
4-Bromo-N,N-dimethylbenzamide: δ 7.63 (d, Ar-H), 2.93 (s, N(CH₃)₂) .
For the target compound, the chloromethyl group’s protons are expected near δ 4.5–5.0 (CH₂Cl), with aromatic protons deshielded by the electron-withdrawing amide.
Mass Spectrometry
The m/z of the [M+H]⁺ ion is predicted at 198.06803, with a CCS of 140.7 Ų . Fragmentation patterns likely involve loss of HCl (Δm/z = 36.46) or cleavage of the amide bond.
Comparative Analysis with Analogous Compounds
4-Chloro-N,N-Dimethylbenzamide (CID 84180)
This structurally similar compound (C₉H₁₀ClNO) lacks the chloromethyl group but shares the dimethylamide moiety:
-
Molecular Weight: 183.63 g/mol vs. 210.66 g/mol for the chloromethyl derivative .
-
LogP: Predicted XLogP3 = 1.6 , suggesting higher hydrophobicity than the chloromethyl analog due to reduced polarity.
Reactivity Differences
The chloromethyl group enhances electrophilicity, enabling reactions such as:
-
Nucleophilic Substitution: Replacement of Cl⁻ with amines or thiols.
-
Elimination: Formation of styrene derivatives under basic conditions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume